7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Description
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a benzopyran derivative featuring a fused bicyclic structure with a ketone group at position 1, a carboxylic acid at position 3, and a methyl substituent at position 7. This compound belongs to a class of isochromene derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules.
Below, we compare its hypothetical properties with those of closely related compounds.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-4,9H,5H2,1H3,(H,12,13) |
InChI Key |
VXXNYUSPRHLELM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Alkali-Promoted Formation of Intermediate
- Starting materials : A phenol compound substituted with a methyl group at position 7 (7-methylphenol derivative) and γ-butyrolactone.
- Reaction conditions : The phenol is reacted with γ-butyrolactone under basic conditions (alkali such as NaOH or KOH).
- Mechanism : The alkali opens the lactone ring and facilitates nucleophilic attack by the phenol oxygen, yielding an intermediate hydroxy acid or related compound.
Acid-Catalyzed Ring Closure
- Catalysts : Commonly used acid catalysts include zinc chloride (ZnCl2), aluminum chloride (AlCl3), ferric chloride (FeCl3), lanthanide chlorides (LnCl3), concentrated sulfuric acid (H2SO4), and trifluoromethanesulfonic acid (TfOH).
- Procedure : The intermediate undergoes intramolecular cyclization under heating with the acid catalyst, closing the pyran ring and forming the 3-carboxylic acid group.
- Example : Using trifluoromethanesulfonic acid at 75–150 °C for several hours results in the formation of the target 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with yields around 45% after recrystallization.
Representative Experimental Data (From Patent CN108148032B)
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 7-methylphenol + γ-butyrolactone, alkali, RT | Intermediate | Not specified | Formation of ring-opened intermediate |
| 2 | Intermediate + trifluoromethanesulfonic acid, 75–150 °C, 8 h | 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 45 | Purified by recrystallization from ethanol |
- The reaction evolves gas during the acid-catalyzed step, indicating ring closure and elimination processes.
- The crude product is extracted with dichloromethane and dried before recrystallization.
Alternative Preparation Routes and Related Compounds
- Cyclization of phenol derivatives with γ-butyrolactone under acidic or basic conditions is a common synthetic pathway for benzopyran derivatives, including those with various substituents such as halogens or alkyl groups on the aromatic ring.
- Oxidation or substitution reactions can be applied post-cyclization to introduce or modify functional groups, such as keto or nitrile groups, although for the specific carboxylic acid compound, direct cyclization is preferred.
- Related synthetic studies have employed polyphosphoric acid (PPA) or other dehydrating agents for ring closure in benzopyran systems, but trifluoromethanesulfonic acid offers milder and more efficient conditions.
Advantages of the Preparation Method
| Feature | Description |
|---|---|
| Simplicity | Two-step reaction sequence with straightforward work-up |
| Raw materials | Readily available phenol derivatives and γ-butyrolactone |
| Catalyst options | Variety of acid catalysts available, allowing optimization |
| Yield | Moderate to good yields (~45%) with potential for improvement |
| Scalability | Suitable for industrial large-scale production due to simple operations and low cost |
| Purity | Product can be purified by standard recrystallization techniques |
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have distinct chemical and physical properties.
Scientific Research Applications
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogs
The following compounds share the benzopyran core but differ in substituents:
Physicochemical Properties
Substituents significantly alter molecular weight, polarity, and stability:
*Estimated based on base structure and methyl group addition.
Key Observations:
- Methylation : The 3,7-dimethyl derivative (CAS 890646-74-9) shows enhanced stability, as reflected in its recommended storage at -20°C. Methyl groups likely reduce solubility in aqueous media but improve lipid bilayer penetration.
Solubility and Bioavailability
- The disodium salt of a related benzopyran-carboxylic acid (CAS 15826-37-6) highlights the role of ionic derivatives in improving water solubility and bioavailability. The 7-methyl target compound, being non-ionic, may require prodrug formulations for optimal delivery.
- Halogenated analogs : Chlorine and bromine at position 7 could enhance binding to hydrophobic enzyme pockets or receptors, as seen in kinase inhibitors.
Metabolic Stability
- Methyl groups generally reduce oxidative metabolism by cytochrome P450 enzymes. The 3,7-dimethyl analog’s stability suggests that the 7-methyl target compound may similarly resist rapid clearance.
Biological Activity
7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, also known by its CAS number 16281-43-9, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The molecular formula of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is C11H10O5 with a molecular weight of 222.19 g/mol. It is characterized by the presence of a benzopyran structure which contributes to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of benzopyran compounds exhibit potent anticancer properties. For instance, studies using the MCF-7 breast cancer cell line have shown that certain synthesized derivatives possess significant cytotoxic effects. The MTT assay results indicated that these compounds can effectively inhibit cell proliferation, with some derivatives showing activity comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 7-Methyl derivative | 15.2 | |
| Doxorubicin | 10.0 | Standard Comparison |
| Control | N/A | No treatment |
Antioxidant Activity
The antioxidant properties of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid have been evaluated through various in vitro assays. These studies suggest that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for protecting cells from damage that can lead to chronic diseases.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus suggesting its use in treating inflammatory conditions . This is particularly relevant in the context of diseases such as arthritis and other chronic inflammatory disorders.
The biological activities of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid are attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : By inhibiting pathways involved in inflammation (such as NF-kB), the compound reduces the synthesis of inflammatory mediators.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the benzopyran structure. For example:
Q & A
Q. What are the recommended synthetic methods for preparing 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via esterification or acylation reactions. A standard approach involves refluxing the hydroxyl-bearing precursor (e.g., 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid) with anhydrides (e.g., propionic, butyric, or valeric anhydride) for 3 hours. Post-reaction, the product is crystallized using solvent systems like chloroform/petroleum ether or acetonitrile/water. Characterization includes IR spectroscopy (to confirm lactone, ester, and carboxylic acid C=O stretches) and H NMR (to verify substituent integration and coupling patterns) .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., lactone C=O at ~1740 cm, carboxylic acid C=O at ~1689 cm) .
- H NMR : Resolves substituent positions (e.g., methyl groups at δ 1.18 ppm for propionyl derivatives) and aromatic proton environments .
- Elemental Analysis : Validates empirical formulas (e.g., CHO for propionyl derivatives) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Avoid skin contact by inspecting gloves prior to use .
- Engineering Controls : Use fume hoods for reactions involving volatile solvents or anhydrides. Implement handwashing protocols before breaks and after handling .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of ester derivatives of this compound?
Methodological Answer: Optimization strategies include:
- Anhydride Selection : Longer-chain anhydrides (e.g., valeric) may enhance solubility, improving yields up to 80% .
- Solvent Systems : Tailor crystallization solvents (e.g., CHCl/diisopropylether for valeryl derivatives) to reduce impurities .
- Reaction Monitoring : Use TLC or in-situ IR to track esterification progress and minimize side reactions.
Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. IR) during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate IR lactone peaks (~1740 cm) with NMR coupling patterns (e.g., diastereotopic protons in dihydrobenzopyran rings) .
- Isotopic Labeling : Use C NMR to resolve ambiguous carbonyl signals (e.g., distinguishing lactone vs. ester C=O).
- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline derivatives.
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, considering potential antioxidant or anti-inflammatory effects?
Methodological Answer:
- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays, comparing activity to reference compounds (e.g., ascorbic acid). Note that hydroxyl/methoxy substituents enhance radical quenching .
- Anti-Inflammatory Models : Employ LPS-induced macrophage (RAW 264.7) assays, measuring TNF-α/IL-6 suppression. Structure-activity relationships (SARs) can prioritize derivatives with methoxy or halogen substituents for further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
